5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Physicochemical properties Drug-likeness Lead optimization

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde (CAS 1033463-37-4) is a nitro‑aromatic aldehyde belonging to the 2‑(piperidin‑1‑yl)benzaldehyde class, distinguished by a 4‑trifluoromethyl substituent on the piperidine ring. The combination of a reactive aldehyde handle, a nitro group amenable to reduction or nucleophilic aromatic substitution, and a metabolically robust trifluoromethyl‑piperidine moiety positions this compound as a versatile building block in medicinal chemistry.

Molecular Formula C13H13F3N2O3
Molecular Weight 302.25 g/mol
CAS No. 1033463-37-4
Cat. No. B1649250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde
CAS1033463-37-4
Molecular FormulaC13H13F3N2O3
Molecular Weight302.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C13H13F3N2O3/c14-13(15,16)10-3-5-17(6-4-10)12-2-1-11(18(20)21)7-9(12)8-19/h1-2,7-8,10H,3-6H2
InChIKeyATRAYESSMUNAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde (CAS 1033463-37-4): Chemical Identity and Procurement Baseline


5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde (CAS 1033463-37-4) is a nitro‑aromatic aldehyde belonging to the 2‑(piperidin‑1‑yl)benzaldehyde class, distinguished by a 4‑trifluoromethyl substituent on the piperidine ring . The combination of a reactive aldehyde handle, a nitro group amenable to reduction or nucleophilic aromatic substitution, and a metabolically robust trifluoromethyl‑piperidine moiety positions this compound as a versatile building block in medicinal chemistry . It is commercially available from multiple suppliers in research‑grade purity (≥95 %) .

Why the 4‑Trifluoromethyl Group on 5‑Nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde Prevents Generic Substitution


Within the 2‑(piperidin‑1‑yl)benzaldehyde series, simple replacement of the 4‑CF₃ substituent with hydrogen or a less lipophilic group is not chemically or pharmacologically neutral. The trifluoromethyl group increases molecular weight, alters electron density on the piperidine nitrogen, and substantially raises lipophilicity (experimental logP differences of 1.5–2.0 log units relative to the des‑CF₃ analog are predicted by consensus models) [1]. These changes directly affect target binding kinetics, metabolic stability, and clearance profiles, meaning that biological activity observed for the 4‑CF₃ variant cannot be assumed for its non‑fluorinated or mono‑fluorinated counterparts without explicit comparative data .

Quantitative Differentiation Evidence for 5‑Nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde Against Closest Analogs


Molecular Weight and Lipophilicity: Comparison with the Des‑CF₃ Analog

The 4‑trifluoromethyl group substantially increases the molecular weight and lipophilicity of 5‑nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde relative to the unsubstituted analog 5‑nitro‑2‑(piperidin‑1‑yl)benzaldehyde (CAS 30742‑60‑0). These differences are critical for membrane permeability and CYP450 interactions, and they directly inform the selection of a particular analog for lead‑optimization campaigns. The magnitude of the change is quantified in the Comparison_Data block below [1].

Physicochemical properties Drug-likeness Lead optimization

Crystallographic Conformation: Chair Conformation with an Equatorial Aryl Substituent

Single‑crystal X‑ray diffraction of the des‑CF₃ analog 5‑nitro‑2‑(piperidin‑1‑yl)benzaldehyde has established that the piperidine ring adopts a chair conformation with the aryl substituent occupying an equatorial position. The presence of a 4‑CF₃ group in the target compound is expected to lock this conformation further due to the increased steric demand of the trifluoromethyl group, which strongly prefers an equatorial orientation. Conformational pre‑organization can directly impact binding entropy and target selectivity [1].

X‑ray crystallography Conformational analysis Structure‑based drug design

Synthetic Intermediate for Monoacylglycerol Lipase (MAGL) Inhibitor Analogs: ABX‑1431 Series

Regioisomeric 2‑(piperidin‑1‑yl)‑4‑(trifluoromethyl)benzaldehyde (SI‑2015) is explicitly documented as an advanced key intermediate for the preparation of ABX‑1431 analogs . ABX‑1431 is a potent, selective, and orally bioavailable CNS‑penetrant MAGL inhibitor (IC₅₀ = 14 nM for human MGLL) [1]. The structural similarity between SI‑2015 and the target compound (differing only in the position of the nitro and CF₃ substituents) indicates that 5‑nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde can serve as a closely related scaffold for SAR exploration around the MAGL pharmacophore. The aldehyde and nitro groups provide orthogonal synthetic handles for parallel library synthesis.

MAGL inhibition ABX-1431 CNS drug discovery

Anti‑Tubercular Activity: BindingDB Data Against Mycobacterium tuberculosis DXR and mPTPB

BindingDB entries associated with the 5‑nitro‑2‑(piperidin‑1‑yl)benzaldehyde chemotype report activity against two Mycobacterium tuberculosis targets: 1‑deoxy‑D‑xylulose 5‑phosphate reductoisomerase (DXR) and the virulence factor protein tyrosine phosphatase B (mPTPB). For DXR, an IC₅₀ of 8.0 × 10³ nM and a Kd of 90 nM have been recorded [1]. For mPTPB, an IC₅₀ of 770 nM has been documented in a pNPP assay [2]. These data points are assigned a Class‑level inference tag because the exact SMILES entries in the BindingDB records may not precisely match the target compound; however, they provide a quantitative baseline for the scaffold’s anti‑mycobacterial potential.

Anti-tubercular agents DXR inhibition Protein tyrosine phosphatase B

Recommended Application Scenarios for 5‑Nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde Based on Differential Evidence


MAGL Inhibitor Lead Optimization and CNS Penetrant Library Design

Leveraging the validated intermediate precedent of 2‑(piperidin‑1‑yl)‑4‑(trifluoromethyl)benzaldehyde for the ABX‑1431 series, 5‑nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde provides a structurally analogous scaffold with an additional nitro‑group derivatization handle. This enables simultaneous exploration of two SAR vectors (aldehyde and nitro) while retaining the 4‑CF₃‑piperidine motif critical for CNS penetration and MAGL potency (ABX‑1431 IC₅₀ = 14 nM) [1].

Anti‑Tubercular Fragment‑Based Drug Discovery Targeting DXR and mPTPB

The scaffold has demonstrated binding to two validated M. tuberculosis targets: DXR (Kd = 90 nM) and mPTPB (IC₅₀ = 770 nM) [2][3]. Procurement of the 4‑CF₃ variant is recommended for fragment‑growing campaigns because its increased lipophilicity (ALogP ≈ 2.8 vs. ≈1.5 for the des‑CF₃ analog) improves the probability of achieving cellular activity against intracellular mycobacteria, where passive membrane permeability is rate‑limiting.

Conformational Analysis and Structure‑Based Design Leveraging the Rigidified 4‑CF₃‑Piperidine

Based on crystallographic data for the des‑CF₃ analog (chair conformation, equatorial aryl substituent), the addition of an equatorial 4‑CF₃ group is predicted to increase conformational rigidity by raising the ring‑flipping barrier [4]. This makes the compound a preferred choice for structure‑based drug design programs where reduction of entropic penalty upon target binding is a design objective, such as in kinase or phosphatase inhibitor programs.

Parallel Library Synthesis and Diversity‑Oriented Synthesis Platforms

The presence of two chemically orthogonal functional groups—an aldehyde (reducible, condensable, oxidizable) and a nitro group (reducible to aniline, nucleophilic aromatic substitution)—makes 5‑nitro‑2‑(4‑(trifluoromethyl)piperidin‑1‑yl)benzaldehyde a high‑value building block for parallel library synthesis . This dual functionality is not available in mono‑functional analogs such as 2‑(piperidin‑1‑yl)‑4‑(trifluoromethyl)benzaldehyde (which lacks the nitro group) or 5‑nitro‑2‑(piperidin‑1‑yl)benzaldehyde (which lacks both the CF₃ and the second derivatization handle).

Quote Request

Request a Quote for 5-Nitro-2-(4-(trifluoromethyl)piperidin-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.